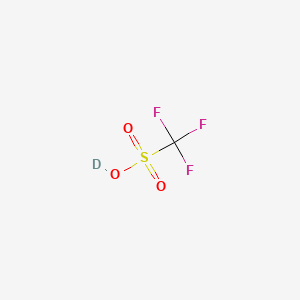

Trifluoromethanesulfonic acid-d

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Trifluoromethanesulfonic acid-d (CAS: 66178-41-4), commonly known as deuterated triflic acid or TfOD, is a fully deuterated superacid utilized as a premium reagent for electrophilic isotopic labeling and mechanistic elucidation. Featuring a Hammett acidity function (H0) of approximately -14.1, it is orders of magnitude stronger than deuterated sulfuric acid (D2SO4) while retaining a strictly non-oxidizing and non-nucleophilic profile[1]. In industrial and advanced laboratory procurement, TfOD is prioritized when standard deuterated acids fail to protonate unreactive substrates or when harsh conditions would degrade sensitive pharmaceutical precursors. Its primary commercial value lies in enabling highly efficient, low-temperature hydrogen/deuterium (H/D) exchange, generating stable deuterated carbocations, and providing an ultra-pure D+ source free from competitive protium interference or oxidative side reactions .

Substituting pre-synthesized Trifluoromethanesulfonic acid-d with cheaper, conventional deuterated acids (such as D2SO4, DCl, or CD3COOD) fundamentally compromises both reaction yield and product purity. While D2SO4 is a strong acid, it is highly oxidizing and prone to competitive sulfonation, which converts valuable aromatic precursors into unwanted aryl sulfonic acids instead of cleanly deuterating them [1]. Weaker acids like DCl or CD3COOD lack the thermodynamic driving force to deuterate unactivated rings, forcing chemists to use elevated temperatures (>100 °C) that cause thermal degradation and racemization of stereocenters [2]. Furthermore, attempting to generate TfOD in-situ by mixing triflic anhydride (Tf2O) with D2O often leaves residual anhydride or HOD, complicating stoichiometry and capping isotopic purity below the >98% threshold required for rigorous kinetic isotope effect (KIE) studies and pharmaceutical labeling .

Low-Temperature H/D Exchange for Stereochemically Sensitive Substrates

For the deuteration of complex, stereochemically sensitive molecules such as natural aromatic α-amino acids, the choice of acid dictates the required reaction temperature. Studies demonstrate that TfOD facilitates efficient H/D exchange at temperatures below 25 °C (room temperature). In contrast, conventional deuterated acidic media often require prolonged heating above 100 °C, which leads to thermal degradation and racemization of chiral centers. By utilizing TfOD, chemists can achieve high isotopic incorporation without destroying the stereochemical integrity of the precursor [1].

| Evidence Dimension | Required reaction temperature for effective aromatic deuteration |

| Target Compound Data | < 25 °C (enabling stereocenter preservation) |

| Comparator Or Baseline | > 100 °C (using standard D2SO4 or DCl/D2O mixtures) |

| Quantified Difference | > 75 °C reduction in processing temperature |

| Conditions | H/D exchange of aromatic α-amino acids and indole derivatives |

Procuring TfOD allows for the direct deuteration of fragile, high-value chiral APIs that would otherwise be destroyed by the harsh thermal conditions required by weaker acids.

Elimination of Oxidative and Sulfonating Side Reactions

When selecting a superacid for isotopic labeling, the counterion's reactivity is a critical procurement factor. Deuterated sulfuric acid (D2SO4), while highly acidic (H0 ≈ -12), is inherently oxidizing and acts as a sulfonating agent, leading to the formation of aryl sulfonic acid byproducts during aromatic deuteration [1]. TfOD, despite being approximately 100 times more acidic (H0 ≈ -14.1), features a highly stable, non-nucleophilic, and non-oxidizing triflate anion. This ensures that the reaction proceeds strictly via electrophilic D+ transfer, eliminating yield losses to sulfonation and preserving the structural backbone of the substrate.

| Evidence Dimension | Side-reaction profile during electrophilic aromatic deuteration |

| Target Compound Data | 0% competitive sulfonation or oxidation (pure D+ transfer) |

| Comparator Or Baseline | High risk of competitive sulfonation and oxidation (D2SO4) |

| Quantified Difference | Complete elimination of sulfonation byproducts despite a ~100x increase in acidity |

| Conditions | Acid-catalyzed deuteration of electron-rich aromatic systems |

Elimating side reactions drastically simplifies downstream purification and prevents the loss of expensive pharmaceutical intermediates to irreversible sulfonation.

Isotopic Purity and Stoichiometric Reliability vs. In-Situ Generation

A common laboratory workaround is attempting to generate TfOD in-situ by reacting triflic anhydride (Tf2O) with D2O. However, this equilibrium-driven process is difficult to drive to completion without multiple cycles, often leaving residual unreacted anhydride or protium-contaminated water (HOD) in the mixture . Procuring commercial, pre-synthesized TfOD guarantees an isotopic purity of >98% D atom and a precise acid stoichiometry. This high-fidelity deuterium source prevents competitive protium incorporation, which is critical for accurate kinetic isotope effect (KIE) measurements and the synthesis of fully labeled internal standards [1].

| Evidence Dimension | Isotopic incorporation reliability and reagent purity |

| Target Compound Data | >98% D atom purity with exact stoichiometric control |

| Comparator Or Baseline | Variable isotopic purity with residual Tf2O/HOD (In-situ generation) |

| Quantified Difference | Guaranteed >98% isotopic purity without equilibrium limitations |

| Conditions | Preparation of deuterated media for quantitative mechanistic studies |

Purchasing pre-synthesized TfOD eliminates the batch-to-batch variability and protium contamination inherent in manual in-situ generation, ensuring reproducible analytical results.

Stabilization of Reactive Organometallic Intermediates

In advanced mechanistic studies, particularly those involving C-H activation by transition metals, observing transient intermediates is essential. TfOD is uniquely capable of protonating (deuterating) metal complexes, such as Pt(II) to generate Pt(IV) deuterides, while its non-coordinating triflate anion stabilizes these highly reactive species for NMR observation [1]. Weaker or coordinating deuterated acids (like CD3COOD or DCl) either fail to achieve the necessary protonation state or cause the rapid collapse of the intermediate via nucleophilic attack. The use of TfOD enables the direct spectroscopic tracking of multiple H/D exchange events before product release [2].

| Evidence Dimension | Intermediate stabilization for spectroscopic observation |

| Target Compound Data | Stable generation of observable Pt(IV) deuteride complexes |

| Comparator Or Baseline | Rapid intermediate collapse or failure to protonate (CD3COOD, DCl) |

| Quantified Difference | Enables direct NMR characterization of transient catalytic species |

| Conditions | Mechanistic tracking of transition-metal-catalyzed C-H activation |

For R&D teams developing new catalysts, TfOD provides the exact combination of extreme acidity and non-coordination required to isolate and study elusive reaction intermediates.

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Ideal for the direct, late-stage H/D exchange of aromatic and heteroaromatic pharmaceutical compounds (e.g., L-DOPA, indole derivatives) where low-temperature processing is mandatory to prevent racemization of chiral centers.

Kinetic Isotope Effect (KIE) and Mechanistic Elucidation

Procured by physical organic chemistry labs requiring a >98% pure D+ source to accurately determine rate-determining steps without the interference of competitive protium incorporation or residual water [1].

Organometallic Catalyst Development

Utilized as a non-coordinating, superacidic deuterium source to generate and stabilize reactive transition-metal hydrides (e.g., Pt(IV) deuterides), enabling direct NMR observation of C-H activation pathways [2].

Superacidic NMR Solvent Additive

Employed in specialized analytical workflows to protonate/deuterate extremely weak bases, allowing for the structural characterization of stable carbocations and arenium ions that would immediately degrade in weaker acidic media [3].

References

- [2] Arkivoc. Hydrogen-deuterium exchange of indole-3-propionic acid with deuterated trifluoromethanesulfonic acid.

- [3] American Chemical Society. Chemical Reviews: Mechanistic Aspects of C−H Activation by Pt Complexes.

- [4] Rutgers University. Competitive Trapping of Equilibrating Pt(IV) Hydridoalkyl and Pt(II) Alkane Complexes.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant